molecular formula C10H9ClF3NO B13023935 7-Chloro-6-(trifluoromethyl)chroman-4-amine

7-Chloro-6-(trifluoromethyl)chroman-4-amine

Cat. No.: B13023935
M. Wt: 251.63 g/mol
InChI Key: WKZNGHYNAUNMLE-UHFFFAOYSA-N
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Description

7-Chloro-6-(trifluoromethyl)chroman-4-amine is a chemical compound belonging to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-(trifluoromethyl)chroman-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloro-6-(trifluoromethyl)chroman-4-one with ammonia or an amine source. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted chroman derivatives .

Scientific Research Applications

7-Chloro-6-(trifluoromethyl)chroman-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 6-Chloro-7-(trifluoromethyl)chroman-4-one
  • 6,8-Difluoro-chroman-4-ylamine
  • 7-(Trifluoromethyl)chroman-4-amine hydrochloride

Comparison: Compared to similar compounds, 7-Chloro-6-(trifluoromethyl)chroman-4-amine exhibits unique structural features that may confer distinct biological activities and chemical reactivity. For example, the presence of the chloro and trifluoromethyl groups can influence its pharmacokinetic properties and interaction with molecular targets .

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

7-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9ClF3NO/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4,8H,1-2,15H2

InChI Key

WKZNGHYNAUNMLE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)C(F)(F)F)Cl

Origin of Product

United States

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